molecular formula C15H14BrN5OS B5140702 N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide

N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide

Cat. No.: B5140702
M. Wt: 392.3 g/mol
InChI Key: GYKPSXSBXVJIDQ-UHFFFAOYSA-N
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Description

“N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide” is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a phenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Attachment of the pyrimidine ring: This step might involve nucleophilic substitution reactions where the thiazole derivative reacts with a pyrimidine derivative.

    Formation of the phenylacetamide moiety: This could involve the acylation of an amine group with an acetic acid derivative.

    Hydrobromide salt formation: The final step often involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylacetamide moiety.

    Reduction: Reduction reactions might target the pyrimidine ring or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under various conditions (acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide” would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride
  • N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;acetate

Uniqueness

The uniqueness of “N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide” might lie in its specific salt form (hydrobromide), which can influence its solubility, stability, and bioavailability compared to other salts like hydrochloride or acetate.

Properties

IUPAC Name

N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS.BrH/c1-10(21)18-12-5-2-4-11(8-12)13-9-22-15(19-13)20-14-16-6-3-7-17-14;/h2-9H,1H3,(H,18,21)(H,16,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKPSXSBXVJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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